2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound classified within the benzofuran family, which consists of fused benzene and furan rings. This compound has garnered interest due to its potential biological activities, including anti-tumor and antibacterial properties, making it a candidate for drug development. The molecular formula of this compound is , with a molecular weight of approximately 177.24 g/mol.
The synthesis of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through various synthetic routes. A common approach involves free radical cyclization, which constructs the benzofuran ring from suitable precursors under specific conditions. This method allows for the formation of complex structures with high efficiency.
Technical Details:
In an industrial context, the production of benzofuran derivatives often utilizes optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been effectively employed to achieve these goals.
The structure of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine can be represented as follows:
The compound's structure features a benzofuran core with ethyl and methyl substituents at specific positions, contributing to its unique chemical properties and biological activities.
2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine can participate in several chemical reactions:
Benzofuran derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications documented across centuries of natural product usage and decades of synthetic exploration. Naturally occurring benzofurans like psoralen and bergapten were isolated from Ammi majus L. seeds and employed historically in treating psoriasis and other dermal diseases through their photosensitizing properties [2] [5]. The mid-20th century witnessed a surge in synthetic benzofuran pharmacophores, exemplified by the introduction of amiodarone—a potent antiarrhythmic agent whose benzofuran core remains critical for sodium channel interactions and atrial conduction modulation [5]. Contemporary drug discovery has expanded this landscape significantly, with benzofuran derivatives demonstrating:
Table 1: Key Identifiers of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1342784-86-4 | PubChem [3] |
Systematic IUPAC Name | 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Life Chemicals [3] |
Molecular Formula | C₁₁H₁₅NO | Chemsrc [6] |
Molecular Weight | 177.24 g/mol | CAS Common Chemistry [8] |
Related Structure | (2-Ethyl-2,3-dihydro-1-benzofuran-3-yl)methanamine (CAS 91245-86-2) | Chemsrc [6] |
The molecular architecture of 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine (C₁₁H₁₅NO) integrates three critical features that distinguish it within heterocyclic drug space:
Semi-saturated benzofuran core: Unlike planar benzofurans, its 2,3-dihydro modification reduces ring aromaticity, introducing conformational flexibility and sp³-hybridized C-3. This puckered structure enhances specificity for topographically complex binding pockets in neuronal receptors [2] [9]. The saturation also mitigates metabolic vulnerabilities associated with furan ring oxidation, potentially improving metabolic stability [5].
Chiral aminomethyl functionality: The C-3 amine creates a stereogenic center permitting enantiomeric resolution. Mirroring the significance of chirality in bioactive benzofurans like β-blockers, this feature enables stereoselective targeting of G-protein-coupled receptors (GPCRs) and neurotransmitter transporters [2]. Molecular modeling suggests the (R)-enantiomer may exhibit superior affinity for monoamine transporters based on analog comparisons [9].
Electronic modulation: The fused benzofuran system delocalizes electron density from the furan oxygen into the benzene π-system, creating an electron-rich environment susceptible to electrophilic attack. This polarization influences hydrogen-bond acceptor capacity at the oxygen, potentially facilitating interactions with serine or tyrosine residues in target proteins [2] [5].
Table 2: Structural Features and Implications for Bioactivity
Structural Element | Physicochemical Property | Biological Implication |
---|---|---|
2,3-Dihydrofuran ring | Reduced planarity; Increased flexibility | Enhanced selectivity for CNS targets |
C-3 Aminomethyl group | Basic center (pKₐ ~9.5); Stereogenicity | Salt formation; Enantioselective receptor binding |
Benzene π-system | Extended conjugation; Electron-rich | π-Stacking with aromatic amino acid residues |
C-2 Ethyl substituent | Enhanced lipophilicity (LogP ~2.6) | Improved blood-brain barrier penetration |
The strategic placement of alkyl groups at C-2 and C-7 induces profound electronic and steric perturbations that fine-tune the molecule's pharmacodynamic profile:
Conformational steering: Energy calculations indicate the ethyl group stabilizes a pseudo-axial amine conformation, potentially preorganizing the molecule for receptor docking [9].
C-7 Methyl group: Positioned on the benzene ring, this substituent exerts primarily electronic effects:
Table 3: Comparative Substituent Effects on Molecular Properties
Substituent Position | Electronic Contribution | Steric Contribution (van der Waals vol.) | Biological Consequence |
---|---|---|---|
C-2 Ethyl | Weak +I effect | 52.6 ų | Lipophilicity enhancement; Metabolic shielding |
C-7 Methyl | Moderate +I effect | 23.8 ų | Electron density modulation; Metabolic protection |
Reference: C-2 H | - | - | Higher metabolic clearance; Reduced LogP |
The synergy between these substituents creates a molecular rheostat—where steric bulk at C-2 complements electronic modulation at C-7—enabling precise tuning of target engagement. This dynamic is exemplified in comparative studies where C-2 ethyl analogs demonstrated 3-fold greater binding affinity for serotonin receptors versus methyl counterparts, likely due to optimized hydrophobic pocket filling [2] [9]. Similarly, C-7 methylation in benzofuran scaffolds has shown enhanced antimicrobial potency by 2–4-fold against Gram-positive pathogens, attributed to improved membrane partitioning [5]. These findings underscore how minor structural alterations at defined positions can disproportionately influence bioactivity, positioning this compound as a versatile template for neuropharmacological agent development.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9